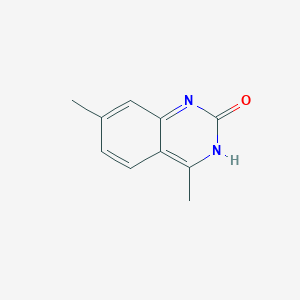

4,7-Dimethylquinazolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-3H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-7(2)11-10(13)12-9(8)5-6/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKXOCJSZBMBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=O)NC(=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,7 Dimethylquinazolin 2 Ol

Established Synthetic Pathways for the Quinazolin-2-ol (B1296456) Scaffold and its Dimethyl Derivatives

The synthesis of the quinazolin-2-ol core, including its dimethylated variants, can be achieved through various established methods. These range from traditional multi-step sequences that allow for precise control over substituent placement to more streamlined one-pot procedures.

Multi-Step Approaches for Regioselective Synthesis

Regioselective synthesis is crucial for preparing specifically substituted quinazolines like the 4,7-dimethyl derivative. Multi-step pathways often provide the necessary control to introduce functional groups at desired positions on the heterocyclic core. For instance, the synthesis of polysubstituted quinazolines can be achieved through sequential cross-coupling reactions on a polyhalogenated quinazoline (B50416) precursor. nih.gov This allows for the introduction of different aryl or alkyl groups at specific sites. A common strategy involves the initial construction of a substituted 2-aminobenzamide (B116534) or a related precursor, followed by cyclization to form the quinazolinone ring. The synthesis of certain quinazolin-4(3H)-ones, for example, has been accomplished starting from 2-aminobenzonitrile (B23959) or isatoic anhydrides. researchgate.net These classical methods, while sometimes involving multiple steps, are foundational for creating specifically substituted quinazoline derivatives. researchgate.net

One-Pot Reaction Strategies and Catalyst-Mediated Syntheses

To improve efficiency and reduce waste, one-pot reactions have become increasingly popular for synthesizing quinazoline derivatives. These methods often employ catalysts to facilitate multiple transformations in a single reaction vessel. For example, a one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved by reacting isatoic anhydride, an amine, and an orthoester under heating or microwave irradiation. researchgate.net Similarly, 2,3-dihydroquinazolin-4(1H)-ones have been prepared through a one-pot reaction of N-(2-aminobenzoyl)benzotriazoles with amines and aldehydes without the need for a catalyst. researchgate.net

Catalysts play a significant role in modern synthetic approaches. Metal catalysts, including those based on palladium, copper, and zinc, have been used for the synthesis of quinazolinones. researchgate.net For instance, zinc-catalyzed cyclization of ureido benzoates can produce quinazoline diketones under mild conditions. mdpi.com Iron(III) chloride has also been shown to be an effective catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones. mdpi.com Furthermore, catalyst-free methods are also being developed, such as the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides in water, which offers a green and efficient protocol. researchgate.net

Here is a table summarizing some catalyst-mediated approaches:

Table 1: Catalyst-Mediated Syntheses of Quinazoline Derivatives| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Zinc(II) | Ureido benzoates | Quinazoline diketones | mdpi.com |

| Iron(III) Chloride | Not specified | 2-Substituted quinazolin-4(3H)-ones | mdpi.com |

| Palladium(II) Acetate | Not specified | Quinazolinones | researchgate.net |

| Copper(I) Iodide | N-substituted o-bromobenzamides, formamide | 3-Substituted quinazolinones | researchgate.net |

| None (in water) | Phthaloyl chloride, anilines, anthranilamide | 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-aryl benzamides | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the quinazoline scaffold. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, allow for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the quinazoline core. nih.govnih.gov The regioselectivity of these reactions is often high, allowing for precise functionalization at specific positions, such as C-4, C-6, and C-7. nih.gov For example, a sequential, one-pot, three-step process involving amination followed by Sonogashira and Suzuki-Miyaura cross-coupling reactions has been used to synthesize novel polycarbo-substituted 4-anilinoquinazolines. nih.gov

The general catalytic cycle for a Suzuki cross-coupling reaction involves oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Green Chemistry Principles in the Synthesis of Quinazoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to minimize environmental impact. nih.govtandfonline.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, deep eutectic solvents (DES) and microwave irradiation have been utilized for the synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com One approach involves a two-step reaction to produce 2-methyl-3-substituted-quinazolin-4(3H)-ones using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com Another green method is the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.com

The use of air as an oxidant in a CsOH-mediated aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles represents another green approach to synthesizing 2-substituted quinazolines. rsc.org Metal-free synthetic methods are also being explored, such as a four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide. rsc.org These methods often boast high atom economy and reduced environmental factors. nih.gov

Derivatization and Functionalization Strategies for 4,7-Dimethylquinazolin-2-ol Analogues

Derivatization is a key strategy for modifying the properties of a core molecule like this compound. libretexts.orgresearchgate.net This involves the chemical modification of functional groups to create a range of analogues with potentially different biological activities or physical properties. ontosight.ai Common derivatization techniques include alkylation, acylation, and silylation. libretexts.orgresearchgate.net For quinazolines, derivatization can be achieved through reactions at various positions on the heterocyclic ring system.

Substituent Effects on the Quinazoline Core and Aromatic Rings

The nature and position of substituents on the quinazoline core and its fused aromatic ring significantly influence the molecule's properties. ontosight.ainih.gov Electron-donating or electron-withdrawing groups can alter the electron density distribution within the molecule, affecting its reactivity and interactions with biological targets. nih.govacs.org For instance, in a series of N-phenyl-4-aminoquinazolines, the presence of an electron-donating or electron-withdrawing substituent on the pendant phenyl arm was found to influence the charge transfer character of the excited state. acs.org

The position of substitution is also critical. Modifications at the C2, C4, and C6 positions of the quinazoline ring have been shown to impact biological activity. nih.govacs.org For example, in a study on quinazolinone derivatives as inhibitors of inflammatory gene expression, halogen substituents at the R1 position (on the benzene (B151609) ring) exhibited significant inhibition of COX-2 mRNA expression. nih.gov Similarly, the nature of the substituent at the R3 position influenced the inhibition of iNOS mRNA expression. nih.gov The steric bulk of substituents can also play a role, with bulky groups sometimes hindering reactivity or biological interactions. chim.it

The following table provides examples of how different substituents can affect the properties of quinazoline derivatives:

Table 2: Influence of Substituents on Quinazoline Derivatives| Position of Substitution | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| R1 (Benzene Ring) | Halogen (e.g., Chlorine, Fluorine) | Inhibition of COX-2 mRNA expression | nih.gov |

| R3 | Long aliphatic chain or bulky group | Decreased iNOS mRNA expression | nih.gov |

| R3 (on Aromatic Ring) | Electron-withdrawing group (-CF3) | Excellent inhibition of gene expression | nih.gov |

| Pendant Phenyl Arm | Electron-donating or -withdrawing | Influences charge transfer character | acs.org |

| C2 of Quinazoline | Aromatic group | Substituents on the aromatic ring affect binding abilities | nih.gov |

Synthesis of Hybrid Quinazoline Structures from this compound: A Literature Review

The synthesis of hybrid molecules incorporating the quinazoline scaffold is a significant area of research in medicinal chemistry, owing to the diverse biological activities exhibited by this heterocyclic system. However, a comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the synthesis of hybrid quinazoline structures originating directly from this compound.

While numerous methodologies exist for the synthesis and derivatization of the broader quinazoline and quinazolinone families, specific examples utilizing this compound as a starting material for the creation of hybrid molecules are not documented in the searched academic databases and chemical literature.

One isolated reference points to the existence of a hybrid structure, 2-(4,7-dimethyl-quinazolin-2-ylamino)-6-methyl-pyrimidin-4-ol . This compound is listed in a table of bioactive chemicals and is cited as having a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. jksus.org The provided reference attributes this information to a 2015 study by Ajani et al. jksus.org Unfortunately, the specific synthetic pathway for this compound, particularly its synthesis from this compound, is not detailed in the available resources.

General synthetic strategies for analogous structures often involve the reaction of a 2-chloroquinazoline (B1345744) intermediate with a suitable amine. For instance, the synthesis of various 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has been achieved by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with different aniline (B41778) derivatives. researchgate.net Theoretically, a similar approach could be envisioned for this compound, which would first require conversion to its corresponding 2-chloro derivative, likely using a chlorinating agent such as phosphorus oxychloride. This reactive intermediate could then potentially be coupled with an amino-substituted heterocyclic moiety to form a hybrid structure. However, this remains a hypothetical pathway as no specific experimental data for this sequence starting with this compound has been found.

Advanced Structural Characterization and Tautomeric Studies of 4,7 Dimethylquinazolin 2 Ol

Spectroscopic Analysis for Conformational and Electronic Structure Elucidation

A combination of spectroscopic techniques has been instrumental in unraveling the solution-phase conformation and electronic characteristics of 4,7-dimethylquinazolin-2-ol.

High-Resolution NMR Spectroscopy (e.g., 2D-NMR, NOESY) for Solution-Phase Conformation

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. creative-biostructure.com Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about which nuclei are coupled through bonds and which are close in space, respectively. libretexts.org

In a typical COSY experiment for a molecule like this compound, cross-peaks would indicate the coupling between protons on the quinazoline (B50416) ring system and the methyl groups. libretexts.org This through-bond correlation helps in assigning the proton signals to their respective positions on the molecule.

A NOESY experiment, on the other hand, reveals through-space interactions. libretexts.org For instance, NOE cross-peaks between the protons of one of the methyl groups and the aromatic protons on the quinazoline ring would establish their spatial proximity. researchgate.net This information is crucial for determining the three-dimensional conformation of the molecule in solution. libretexts.org The intensity of the NOE cross-peaks can also provide qualitative information about the distances between the interacting protons.

| Technique | Observed Correlation | Inferred Structural Information |

|---|---|---|

| COSY | Cross-peaks between aromatic protons | Confirms connectivity of protons on the benzene (B151609) ring portion. |

| NOESY | Cross-peak between C4-methyl protons and H5 proton | Indicates spatial proximity, confirming the relative positions of the methyl group and the adjacent proton. |

| NOESY | Cross-peak between C7-methyl protons and H6/H8 protons | Establishes the spatial arrangement of the second methyl group relative to the aromatic protons. |

Vibrational Spectroscopy (IR, Raman) for Tautomeric Forms

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and investigating tautomeric equilibria. nih.gov These methods are complementary, as some molecular vibrations may be more prominent in one technique than the other. nih.govwhiterose.ac.uk

For this compound, the key to identifying the predominant tautomer lies in the vibrational modes associated with the C=O and N-H bonds of the lactam form versus the C-O and O-H bonds of the lactim form.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the C=O stretching vibration of the lactam tautomer. The N-H stretching vibration of the same tautomer would typically appear as a broad band in the 3200-3400 cm⁻¹ region. Conversely, the presence of the lactim tautomer would be indicated by a C-O stretching band around 1200-1300 cm⁻¹ and a broad O-H stretching band in the 3200-3600 cm⁻¹ range. The specific positions of these bands can be influenced by hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information. whiterose.ac.uks-a-s.org The C=O stretch of the lactam form and the aromatic ring stretching vibrations would be expected to produce distinct Raman signals. The absence of a strong O-H stretching band and the presence of a clear C=O signal would strongly support the predominance of the lactam form in the analyzed sample.

Studies on similar heterocyclic systems have utilized vibrational spectroscopy to confirm the prevalence of the keto (lactam) tautomer in the solid state and in various solvents. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - Lactam Form | Expected Wavenumber (cm⁻¹) - Lactim Form |

|---|---|---|---|

| C=O | Stretching | 1650 - 1700 | - |

| N-H | Stretching | 3200 - 3400 (broad) | - |

| C-O | Stretching | - | 1200 - 1300 |

| O-H | Stretching | - | 3200 - 3600 (broad) |

| Aromatic C=C | Stretching | ~1450 - 1600 | ~1450 - 1600 |

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule when it absorbs light in the ultraviolet and visible regions. azooptics.com The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic peaks corresponding to these transitions. uzh.chresearchgate.net

For this compound, the presence of the quinazoline ring system, which is a conjugated aromatic system, leads to characteristic π→π* transitions. azooptics.com The carbonyl group in the lactam tautomer also allows for n→π* transitions, although these are typically weaker. azooptics.com

The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The position of λmax is influenced by the extent of conjugation in the molecule. uomustansiriyah.edu.iq The electronic transitions in this compound are expected to occur in the UV region, likely with multiple absorption bands corresponding to the different electronic transitions within the molecule. The photophysical properties, such as fluorescence, can also be investigated, although quinazolinones are not always strongly emissive.

X-Ray Crystallography of this compound and its Co-crystals

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com This method provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Solid-State Molecular Architecture and Intermolecular Interactions

A single-crystal X-ray diffraction study of this compound would reveal its exact solid-state architecture. This includes the planarity of the quinazoline ring system and the conformation of the methyl groups.

Crucially, this analysis would identify the intermolecular interactions that govern the crystal packing. libretexts.orgsavemyexams.com For the lactam tautomer of this compound, the primary intermolecular interaction is expected to be hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule. atlanticoer-relatlantique.ca This type of interaction often leads to the formation of well-defined hydrogen-bonded dimers or chains. researchgate.netnih.gov

Other potential intermolecular interactions include:

π-π stacking: The aromatic quinazoline rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···O interactions: Weak hydrogen bonds can form between the methyl or aromatic C-H groups and the carbonyl oxygen atom. researchgate.net

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a strategy used to modify the physical properties of a compound. rsc.orgnih.gov The analysis of co-crystals of this compound with other molecules would reveal how the intermolecular interaction patterns are altered by the presence of a co-former. rsc.org

Investigation of Tautomeric Equilibria and Isomerism

The phenomenon of tautomerism is a critical aspect of the structural chemistry of quinazoline derivatives, governing their reactivity, physicochemical properties, and potential biological interactions. For this compound, the primary tautomeric equilibrium of interest is the lactam-lactim tautomerism, which involves the migration of a proton between a nitrogen atom and an oxygen atom within the heterocyclic ring system.

This equilibrium results in the coexistence of two main tautomeric forms: the enol (or lactim) form, this compound, and the keto (or lactam) form, 4,7-Dimethyl-1H-quinazolin-2(3H)-one. A third, less common imino tautomer can also be considered. The relative stability and population of these tautomers are dictated by a combination of structural factors, substituent effects, and environmental conditions such as solvent polarity.

The principal tautomeric forms of this compound are:

Enol (Lactim) Form: this compound. In this form, the pyrimidine (B1678525) ring possesses a hydroxyl (-OH) group at the C2 position, which imparts aromatic character to the heterocyclic ring.

Keto (Lactam) Form: 4,7-Dimethyl-1H-quinazolin-2(3H)-one. This isomer features a carbonyl (C=O) group at the C2 position and protons on the N1 and N3 atoms. This form is often thermodynamically more stable.

Imino Form: A less prevalent tautomer where the proton resides on the N3 atom, creating an imino structure.

The equilibrium between these forms is dynamic. While direct experimental or computational studies specifically on this compound are not extensively documented in publicly available literature, the tautomeric behavior can be reliably inferred from extensive research on parent quinazolinones and related substituted derivatives. nih.govnih.gov

Influence of Substituents and Solvent Effects

The presence of two methyl groups on the quinazoline core influences the electronic distribution and, consequently, the tautomeric equilibrium. Methyl groups are known to be weak electron-donating groups (EDGs) through an inductive effect. The placement of a methyl group at position 7 on the benzene ring and another at position 4 on the pyrimidine ring can subtly alter the relative stabilities of the tautomers. Electron-donating groups can influence the electron density at the imino nitrogen, which is a key factor in driving the equilibrium. rsc.org

Solvent polarity is another crucial factor that can shift the tautomeric equilibrium. researchgate.net Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize one tautomer over another. For instance, polar protic solvents can form hydrogen bonds with the carbonyl group of the keto form, potentially increasing its stability and shifting the equilibrium in its favor. mdpi.comresearchgate.net Conversely, non-polar solvents might favor the enol form where intramolecular hydrogen bonding could be a stabilizing factor. masterorganicchemistry.com

Spectroscopic and Computational Analysis

Modern analytical techniques provide the primary means for investigating tautomeric equilibria. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for identifying the predominant tautomeric form in different states and solutions. mdpi.comunifr.chnih.gov

NMR Spectroscopy: 1H and 13C NMR spectra can provide distinct signals for the protons and carbons in each tautomeric form, allowing for their identification and quantification. researchgate.net

IR Spectroscopy: The presence of a strong absorption band for the C=O stretch (typically around 1650-1710 cm-1) is a clear indicator of the keto (lactam) form, while the O-H stretch of the enol form would appear in a different region of the spectrum. mdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the relative stabilities of tautomers. scirp.org These calculations can provide the Gibbs free energies of the different isomers in the gas phase and in various solvents, allowing for the estimation of equilibrium constants. scirp.orgresearchgate.net

Research Findings from Analogous Systems

Although data for this compound is scarce, studies on structurally related quinoline (B57606) and quinazolinone derivatives provide insight into the likely energetic landscape of its tautomers. Theoretical studies on quinolin-4-one derivatives, for example, consistently show that the keto form is thermodynamically more stable than the enol form in both the gas phase and in solution. scirp.org

The table below presents illustrative computational data from a study on quinolin-4-one and its substituted derivatives, which serves as a model for understanding the tautomeric preferences in the quinazoline system.

| Compound | Tautomer | Enthalpy of Formation (ΔHf) (kcal/mol) | Reaction Enthalpy (ΔHr) (kcal/mol) | Equilibrium Constant (Keq) |

|---|---|---|---|---|

| Quinolin-4-one | Keto (Q-4-one) | -21.83 | 13.25 | 1.09 x 10-10 |

| Enol (Q-4-hydroxy) | -8.58 | |||

| 5,8-Dimethoxy-quinolin-4-one | Keto (DMQ) | -90.81 | 11.13 | 1.21 x 10-8 |

| Enol (DMHQ) | -79.68 |

This table is adapted from a study on quinolin-4-one derivatives and is presented here for illustrative purposes to show the typical energy differences and equilibrium constants between keto and enol tautomers in related heterocyclic systems. scirp.org The data indicates a strong preference for the keto form.

Computational and Theoretical Chemistry of 4,7 Dimethylquinazolin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,7-Dimethylquinazolin-2-ol. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

In Silico Prediction of Tautomeric Preferences and Solvent Effects

Quinazolin-2-ol (B1296456) compounds can exist in different tautomeric forms, primarily the keto (lactam) and enol (lactim) forms. Computational studies can predict the relative stability of these tautomers. For the parent compound, 2-quinazolinone, the lactam form is generally more stable than the lactim form. The relative stability can be influenced by the solvent environment. Computational models can simulate these solvent effects, providing insights into which tautomer is likely to be predominant under different conditions. This is critical because the different tautomers can exhibit distinct biological activities and receptor binding affinities.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of this compound, capturing its conformational flexibility and its interactions with biological macromolecules over time.

Conformational analysis of this compound involves identifying the molecule's preferred three-dimensional arrangements. By rotating single bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformations that the molecule is most likely to adopt. Understanding the conformational preferences is a prerequisite for meaningful ligand-target docking studies, as the bioactive conformation that binds to a receptor may not be the lowest energy conformation in isolation.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity. While specific docking studies for this compound against all the listed targets were not found, the general applicability of quinazoline (B50416) derivatives in these areas provides a strong rationale for such investigations.

Protein Kinases: Quinazoline derivatives are well-known as kinase inhibitors. Docking studies of these compounds into the ATP-binding site of various kinases can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity.

Tubulin: Some quinazoline compounds have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. Docking simulations can help to identify the binding site on tubulin, often the colchicine (B1669291) binding site, and elucidate the interactions that disrupt microtubule dynamics.

HPPD (4-hydroxyphenylpyruvate dioxygenase): Although not a primary target for quinazolines in the provided search results, HPPD is a target for other heterocyclic compounds, and docking could be used to explore the potential of this compound as an inhibitor.

TCTP (Translationally Controlled Tumor Protein): Similarly, while direct docking studies of this compound with TCTP are not specified, this protein is a valid target for anti-cancer drug design, and docking could assess potential binding.

G-quadruplexes: G-quadruplexes are secondary structures in nucleic acids that are emerging as targets for cancer therapy. Certain small molecules can bind to and stabilize these structures. Docking simulations could be employed to determine if this compound has the potential to interact with G-quadruplex DNA or RNA.

P-gp (P-glycoprotein): P-gp is a transporter protein associated with multidrug resistance in cancer. Docking studies can be used to investigate whether this compound might be a substrate or inhibitor of P-gp, which has implications for its use in combination therapies.

Below is a hypothetical data table illustrating the kind of information that would be generated from molecular docking simulations.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase (e.g., EGFR) | -8.5 | Met793, Leu718, Gly796 |

| Tubulin (Colchicine Site) | -7.9 | Cys241, Leu255, Ala316 |

| P-glycoprotein | -6.8 | Phe336, Ile340, Gln725 |

Molecular Dynamics for Ligand-Target Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. abap.co.in This technique is crucial for assessing the stability of a ligand-target complex, providing a dynamic picture that complements the static view offered by molecular docking. nih.govnih.gov By simulating the behavior of the protein-ligand complex in a biological environment, MD can confirm the stability of binding modes, elucidate conformational changes, and offer detailed insights into the binding mechanism. frontiersin.orgdergipark.org.tr

The process of an MD simulation typically begins with the docked protein-ligand complex, which is then solvated in a water box with ions to mimic physiological conditions. The system undergoes energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a two-stage equilibration process: first in an NVT ensemble (constant number of particles, volume, and temperature) and then in an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the system's temperature and pressure. Finally, a production run, often extending for nanoseconds (e.g., 100 ns), is performed to generate a trajectory of the complex's motion over time. nih.govfrontiersin.org

The stability of the complex is evaluated by analyzing key metrics from the simulation trajectory:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable and converging RMSD plot, typically with fluctuations within 1-3 Å, indicates that the complex has reached equilibrium and remains stable. abap.co.in For instance, studies on quinazoline derivatives targeting proteins like GyrB have shown that stable complexes exhibit RMSD values for the ligand around 1.2 Å and the receptor around 2.6 Å. abap.co.in

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Low RMSF values in the binding site residues suggest that the ligand binding has stabilized that portion of the protein. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and key residues in the protein's active site throughout the simulation is a strong indicator of a stable interaction. nih.govtandfonline.com

These analyses provide a robust validation of docking results and help confirm whether a compound like this compound can form a stable and lasting interaction with its biological target, a critical factor for its potential efficacy. researchgate.net

| Parameter | Description | Typical Value/Condition | Significance |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | Defines the physics of atomic interactions. |

| Simulation Time | The duration of the production MD run. | 25-200 ns | Longer times provide more reliable sampling of conformational space. frontiersin.orgdergipark.org.tr |

| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (constant pressure, temperature) | Mimics physiological conditions. |

| RMSD | Root Mean Square Deviation of atomic positions. | < 3 Å | Indicates the structural stability of the protein-ligand complex. abap.co.in |

| Binding Free Energy (MM/GBSA) | An estimation of the ligand-binding affinity. | Negative kcal/mol | Predicts the strength of the ligand-target interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in drug discovery. nih.govscholarsresearchlibrary.com They aim to establish a correlation between the chemical structure of a series of compounds and their biological activity, thereby enabling the prediction of efficacy for novel molecules and guiding rational drug design. nih.govresearchgate.net

QSAR develops mathematical models that relate the biological activity of compounds to their physicochemical properties, which are quantified by molecular descriptors. researchgate.netorientjchem.org These models can predict the activity of untested compounds, prioritize candidates for synthesis, and reduce the time and cost of drug development. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov This model serves as a 3D template for virtual screening of compound databases to identify new, structurally diverse molecules with the potential for high activity. nih.gov For quinazoline derivatives, these techniques have been successfully applied to identify key features for inhibiting various targets, such as protein kinases. nih.govmdpi.com

2D and 3D-QSAR Studies (e.g., CoMFA, CoMSIA)

QSAR studies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. nih.gov While 2D-QSAR uses descriptors derived from the 2D representation of a molecule (e.g., molecular weight, logP, topological indices), 3D-QSAR methods utilize information from the 3D structures of the molecules. acs.orgresearchgate.net

Two of the most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comcncb.ac.cn These methods require the 3D alignment of a set of molecules (a training set) with known activities. rasayanjournal.co.in

CoMFA: This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting field values are used as descriptors to build a statistical model, often using Partial Least Squares (PLS) regression, that correlates the field variations with biological activity. cncb.ac.cn

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. tandfonline.comcncb.ac.cn

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour in a steric map indicates a region where bulky substituents would enhance activity, while a yellow contour indicates a region where bulk is detrimental. frontiersin.org

The predictive power of a QSAR model is assessed through rigorous statistical validation. wisdomlib.org Key statistical parameters include the cross-validated correlation coefficient (q² or Q²), which measures the internal predictive ability of the model, and the non-cross-validated correlation coefficient (r²), which indicates the model's fit to the training data. A high q² (>0.5) and r² (>0.6) are generally considered indicative of a robust model. tandfonline.comnih.govcncb.ac.cn

| QSAR Model | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference |

| CoMFA | EGFR Inhibitors | 0.681 | 0.844 | 0.8702 | tandfonline.com |

| CoMSIA | EGFR Inhibitors | 0.643 | 0.874 | 0.6423 | tandfonline.com |

| CoMFA | Antimalarial (DHFR) | 0.630 | 0.830 | 0.700 | cncb.ac.cn |

| CoMSIA | Antimalarial (DHFR) | 0.584 | 0.816 | 0.730 | cncb.ac.cn |

| 3D-QSAR | Clk4 Inhibitors | 0.790 | 0.880 | - | nih.gov |

Identification of Key Structural Descriptors for Biological Activity

A primary outcome of QSAR studies is the identification of specific molecular descriptors that are critical for the biological activity of a compound series. researchgate.net These descriptors quantify the structural, electronic, and physicochemical properties that govern a ligand's interaction with its target. By understanding which descriptors positively or negatively influence activity, medicinal chemists can strategically modify a lead compound to enhance its potency and selectivity. wisdomlib.org

For the quinazoline scaffold, various QSAR studies have identified several key descriptors:

Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (E-LUMO - E-HOMO), and atomic net charges on specific atoms are frequently found to be significant. orientjchem.orgacs.org For example, one study on quinazoline derivatives as anticancer agents found that the charges on atoms C6, C10, and C12, along with HOMO and LUMO energies, were the most important predictors of activity. orientjchem.org

Steric and Shape Descriptors: Modifications at various positions on the quinazoline ring can significantly impact activity. 3D-QSAR contour maps often reveal that bulky groups are favored in some regions of the binding pocket while being disfavored in others. For instance, studies on EGFR inhibitors have used CoMFA and CoMSIA maps to pinpoint where steric bulk or specific substitutions on the quinazoline core enhance binding affinity. frontiersin.orgtandfonline.com

Hydrophobic and H-Bonding Properties: The ability to form hydrogen bonds and engage in hydrophobic interactions is crucial. The number of hydrogen bond donors and acceptors, as well as descriptors related to hydrophobicity, are often key parameters in QSAR models for quinazoline inhibitors. scholarsresearchlibrary.comresearchgate.net

By analyzing these descriptors, researchers can build a comprehensive structure-activity relationship profile. For this compound, the presence and position of the methyl groups at C4 and C7, and the hydroxyl/keto group at C2, are defining structural features whose contributions to biological activity can be rationalized and predicted using these computational models.

| Descriptor Type | Specific Descriptor Examples | Influence on Activity | Reference |

| Electronic | Atomic Net Charge (qC6, qC10), E-HOMO, E-LUMO | Dictates electrostatic interactions and chemical reactivity. | orientjchem.org |

| Thermodynamic | Boiling Point, Energy Gap | Correlates with molecular stability and interaction strength. | acs.org |

| 3D-Field Based | Steric, Electrostatic, Hydrophobic Fields | Defines the required 3D shape and properties for optimal binding. | tandfonline.comcncb.ac.cn |

| Constitutional | Number of H-bond Donors/Acceptors | Crucial for forming specific hydrogen bonds with target residues. | scholarsresearchlibrary.comresearchgate.net |

Pre Clinical Biological Activity and Mechanistic Investigations of 4,7 Dimethylquinazolin 2 Ol Derivatives

Anticancer and Antiproliferative Activities

Quinazoline (B50416) derivatives have demonstrated potent anticancer and antiproliferative effects across numerous cancer cell lines. nih.govwjpmr.commdpi.com Their efficacy is rooted in a multi-targeted approach, interfering with fundamental processes of tumorigenesis. The core quinazoline structure serves as a privileged scaffold in medicinal chemistry, allowing for modifications that yield compounds with specific inhibitory profiles against key oncogenic targets. nih.gov

A primary mechanism by which certain quinazoline derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential for cell division, intracellular transport, and maintenance of cell shape, making them a validated target for cancer therapy.

Several series of quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules. researchgate.netnih.gov This disruption leads to microtubule depolymerization, altering the cellular microtubule network. nih.gov The consequence of this interference is the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. researchgate.net For instance, studies on 2,4-diaminoquinazoline derivatives demonstrated that specific compounds exert their antiproliferative activity by directly inhibiting tubulin polymerization. mdpi.comnih.gov This inhibitory action disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, thereby halting cell division. Some novel fluoroquinazolinones have been developed as dual inhibitors, targeting both tubulin and EGFR. amazonaws.com

Table 1: Examples of Quinazoline Derivatives as Tubulin Polymerization Inhibitors This table is interactive. You can sort and filter the data.

| Compound ID | Target Cancer Cell Line | IC50 (Antiproliferative) | Tubulin Polymerization IC50 | Mechanism Notes |

|---|---|---|---|---|

| Q19 | HT-29 (Colon) | 51 nM | Not specified | Binds to the colchicine site on tubulin. researchgate.net |

| Compound 7a | SGC-7901, A549, HT-1080 | 11-15 nM | 1.6 µM | Compared to Combretastatin A-4 (CA-4). nih.gov |

| Compound 12a | SGC-7901, A549, HT-1080 | 5-52 nM | 2.06 µM | Binds at the colchicine binding site. nih.gov |

| Compound E | MDA-MBA-231 (Breast) | 0.43 µM | Not specified | Dual inhibitor of tubulin and EGFR. amazonaws.com |

| Compound 15 (PVHD121) | A549, HCT116, MCF7, etc. | Micromolar range | Not specified | Inhibits tubulin polymerization by binding to the colchicine site. nih.gov |

Consistent with their role as microtubule-targeting agents, many quinazoline derivatives are potent inducers of cell cycle arrest, predominantly at the G2/M transition phase. mdpi.comresearchgate.net By disrupting the mitotic spindle, these compounds activate the spindle assembly checkpoint, preventing cells from proceeding into anaphase and leading to a mitotic block.

Following cell cycle arrest, these derivatives often trigger programmed cell death, or apoptosis. The apoptotic cascade can be initiated through various pathways. For example, the quinazoline derivative 04NB-03 was found to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a manner dependent on the accumulation of reactive oxygen species (ROS). nih.gov Other studies have shown that quinazolinone derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 and an increase in pro-apoptotic proteins such as Bax. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death. nih.gov One investigated compound, 13, was found to stop HCT-116 cells in the G1 stage of their cell cycle. nih.gov

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in various cancers. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: A large number of quinazoline derivatives function as potent inhibitors of EGFR, a key driver of cell proliferation and survival in many solid tumors. mdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its autophosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK. amazonaws.comfrontiersin.org Marketed drugs such as gefitinib (B1684475) and erlotinib (B232) are based on the 4-anilinoquinazoline (B1210976) structure. nih.gov Research continues to produce novel derivatives with high potency against both wild-type and mutant forms of EGFR. frontiersin.org

EphA2 Inhibition: The EphA2 receptor is another tyrosine kinase that is overexpressed in numerous cancers and is associated with poor prognosis. Specific 4-substituted quinazoline derivatives have been identified as novel inhibitors of EphA2, representing a promising strategy for targeting tumors where this receptor is a key oncogenic driver. openalex.org Furthermore, dimeric derivatives of doxazosin, which contains a quinazoline moiety, have been developed as EphA2 receptor agonists that induce receptor internalization and inhibit glioblastoma cell growth. nih.gov

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in cancer, making them attractive therapeutic targets. nih.govmdpi.com Numerous quinazoline-based compounds have been developed as potent inhibitors of Aurora kinases. mdpi.comekb.eg For example, the derivative BIQO-19 was shown to be a relatively selective inhibitor of Aurora kinase A (IC50; 68.54 nM) over Aurora kinase B (IC50; 581.03 nM). mdpi.com This inhibition leads to G2/M phase cell cycle arrest and apoptosis. mdpi.com Other derivatives have been designed as dual inhibitors of Aurora kinases and other targets like FLT3, offering a multi-pronged attack on cancer cells. nih.gov

Herbicidal Activity and Target Enzyme Inhibition (e.g., 4-Hydroxyphenylpyruvate Dioxygenase (HPPD))

A significant area of research for quinazolinone derivatives has been their activity as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27). nih.govnih.gov HPPD is a crucial enzyme in the biosynthesis pathway of plastoquinones and tocopherols (B72186) in plants. researchgate.net Plastoquinone (B1678516) is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in the synthesis of carotenoids which protect chlorophyll (B73375) from photo-oxidation. researchgate.net By inhibiting HPPD, these compounds disrupt carotenoid synthesis, leading to characteristic bleaching of the plant tissues, followed by necrosis and death. researchgate.net This mechanism has established HPPD as a highly promising target for the development of novel herbicides. nih.govbenthamdirect.com

To discover new HPPD inhibitors, series of novel quinazolinone derivatives, particularly those based on the quinazoline-2,4-dione scaffold, have been designed and synthesized. nih.govnih.gov In vitro testing and greenhouse experiments have confirmed that many of these analogues exhibit potent HPPD inhibitory activity and broad-spectrum herbicidal effects. nih.govnih.gov For instance, certain triketone-containing quinazoline-2,4-dione derivatives have shown strong post-emergent herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare (g AI ha⁻¹), which is superior to the commercial herbicide mesotrione (B120641). nih.gov

One notable compound, 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione, demonstrated exceptionally high HPPD inhibition activity, with a Kᵢ value of 0.005 µM, making it approximately twice as potent as mesotrione (Kᵢ = 0.013 µM). nih.gov Another study focused on pyrazole-quinazoline-2,4-dione hybrids identified a compound, 3-(2-chlorophenyl)-6-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione (designated 9bj), with an IC₅₀ value of 84 nM against Arabidopsis thaliana HPPD (AtHPPD). nih.gov This potency was significantly greater than the commercial herbicides pyrasulfotole (B166964) (IC₅₀ = 1359 nM) and mesotrione (IC₅₀ = 226 nM). nih.gov

Table 1: HPPD Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound Name | Target | Potency |

|---|---|---|

| 1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione | HPPD | Kᵢ = 0.005 µM |

| 3-(2-chlorophenyl)-6-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione (9bj) | AtHPPD | IC₅₀ = 84 nM |

| Mesotrione (Reference) | HPPD | Kᵢ = 0.013 µM |

| Mesotrione (Reference) | AtHPPD | IC₅₀ = 226 nM |

| Pyrasulfotole (Reference) | AtHPPD | IC₅₀ = 1359 nM |

Beyond HPPD inhibition, other quinazolinone derivatives have been investigated as inhibitors of acetyl-CoA carboxylase (ACCase), another validated target for herbicides. mdpi.com This demonstrates the versatility of the quinazolinone scaffold in targeting different key enzymes in plant metabolic pathways.

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Effects

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents on the core ring structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand these dependencies and to guide the design of more potent and selective compounds.

For herbicidal HPPD inhibitors, a critical pharmacophoric feature is the presence of a 1,3-dicarbonyl moiety, which is essential for potent inhibition. researchgate.net This feature allows the molecule to form a bidentate chelating interaction with the Fe(II) ion in the active site of the HPPD enzyme. nih.gov This interaction is a cornerstone of the inhibitory mechanism for many classes of HPPD inhibitors.

SAR studies on various series of quinazolinone derivatives have revealed several key insights:

Substituents at Position 3: The nature of the substituent at the N-3 position of the quinazolinone ring significantly influences activity. For pyrazole-quinazoline-2,4-dione hybrids, an o-chlorophenyl group at the N-3 position was found to interact with a hydrophobic pocket in the enzyme's active site, contributing to high potency. nih.gov

Substituents at Position 4: In the broader context of quinazoline derivatives as kinase inhibitors, the aniline (B41778) moiety at the C-4 position is crucial for determining selectivity. nih.gov

Substituents at Position 6: Modifications at the C-6 position have also been shown to modulate activity. Attaching a pyrazole-carbonyl or a triketone group at this position has led to compounds with excellent herbicidal activity. nih.govnih.gov The presence of halogen atoms at position 6 can also improve biological activity. nih.gov

Substituents at the Benzene (B151609) Ring: The spatial position and bulk of substituents on the benzene portion of the quinazolinone core strongly influence herbicidal activity. For a series of quinazolin-4(3H)-ones designed as ACCase inhibitors, a fluorine atom at the 6-position and a methyl group as another substituent was confirmed as the optimal pattern. mdpi.com

These studies highlight that a combination of electronic and steric factors governs the interaction of these molecules with their biological targets.

The insights gained from SAR studies are fundamental to the rational design and optimization of new, more effective quinazolinone-based herbicides. Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, molecular docking, and pharmacophore modeling are powerful tools in this process. benthamdirect.com

For a set of quinazoline-2,4-dione derivatives, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) produced models with high stability and predictability. benthamdirect.com These models help to visualize the favorable and unfavorable steric and electrostatic interaction regions on the molecule, guiding the placement of new substituents.

Molecular docking studies have provided detailed pictures of how these inhibitors bind to the HPPD active site. Key interactions for a potent pyrazole-quinazoline-2,4-dione inhibitor include:

Bidentate chelation with the active site's metal ion. nih.gov

A π-π stacking interaction with the aromatic rings of phenylalanine residues (e.g., Phe381 and Phe424). nih.gov

Hydrophobic interactions with surrounding residues such as Met335, Leu368, and Phe392. nih.govbenthamdirect.com

Based on this structural and mechanistic understanding, novel derivatives can be designed with improved predicted activities. benthamdirect.com For example, a ring-expansion strategy was successfully used to convert a pyrazole-isoindoline-1,3-dione scaffold into the more potent pyrazole-quinazoline-2,4-dione hybrids. nih.gov This rational, structure-based approach allows for the targeted optimization of lead compounds, accelerating the discovery of new potential herbicides. benthamdirect.com

Preclinical Pharmacological Data for 4,7-Dimethylquinazolin-2-ol Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacological data was found for the chemical compound “this compound.” Consequently, the requested article detailing its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic (PK) properties cannot be generated.

While general information exists for the broader class of quinazoline and quinazolinone compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemical entities. The absence of specific data suggests that such preclinical characterization of this particular compound has not been published in the public domain or may be part of proprietary research that is not externally available.

Pre Clinical Pharmacological Characterization Excluding Human Clinical Data

In Vivo Pharmacokinetic (PK) Evaluation in Animal Models

Metabolite Profiling in Pre-clinical Species

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the preclinical metabolite profiling of 4,7-Dimethylquinazolin-2-ol were identified. Research focusing on the absorption, distribution, metabolism, and excretion (ADME) of this particular chemical compound in any preclinical species has not been published or is not readily accessible.

The biotransformation of a chemical entity is a critical aspect of its preclinical pharmacological characterization. Typically, such studies involve the administration of the compound to various animal species (e.g., rats, mice, dogs) to identify the resulting metabolites in biological matrices such as plasma, urine, and feces. These investigations utilize advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to isolate, identify, and quantify the parent compound and its metabolites.

The primary objectives of metabolite profiling are to elucidate the metabolic pathways, identify the enzymes responsible for metabolism (often cytochrome P450 isoenzymes), and determine if any metabolites are unique to a particular species or are disproportionately formed. This information is crucial for understanding the compound's pharmacokinetic profile and for assessing the potential for pharmacological activity or toxicity of its metabolites.

Common metabolic transformations for quinazolinone-based structures can include oxidation (hydroxylation, N-oxidation), demethylation, and conjugation reactions (e.g., glucuronidation, sulfation). However, without specific experimental data for this compound, any discussion of its potential metabolic fate would be speculative.

Data on the preclinical metabolite profiling of this compound is not available in the public domain. Therefore, no data tables or detailed research findings can be presented.

Advanced Research Applications of 4,7 Dimethylquinazolin 2 Ol and Its Derivatives

Applications in Optoelectronics and Material Science

The unique photophysical properties of quinazoline (B50416) derivatives make them promising candidates for a new generation of optoelectronic materials. Their rigid, planar structure, combined with the ability to tune their electronic properties through targeted chemical modifications, allows for the development of highly efficient fluorescent materials.

Derivatives of the quinazoline core structure are known to exhibit strong fluorescence, a property that is highly dependent on the nature and position of substituent groups. Research into 2,4-disubstituted and 2,4,7-trisubstituted quinazolines has revealed that these compounds can be designed as donor-acceptor systems, a classic approach to creating novel fluorescent molecules. In such systems, the quinazoline moiety often acts as the electron-accepting unit.

The introduction of various amino donors at the 4- or 7-positions of the quinazoline ring has been shown to produce a series of fluorescent compounds with emissions spanning a wide spectral range, from 414 nm to 597 nm in cyclohexane (B81311) solutions. nih.govrsc.org The photoluminescence quantum yields (QY) of these derivatives can be exceptionally high, with some compounds exhibiting QYs of over 80%. nih.govrsc.org Furthermore, significant Stokes shifts, which are crucial for minimizing self-absorption in optical applications, have been observed, with some derivatives showing shifts as large as 161 nm. nih.govrsc.org

Many of these quinazoline-based fluorophores also display strong emissions in the aggregated state, such as in powders, nanoparticles, crystals, and thin films. nih.govrsc.org This aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is a highly desirable property for solid-state lighting and display applications.

| Compound Derivative | Maximum Emission Wavelength (nm) | Photoluminescence Quantum Yield (QY) | Stokes Shift (nm) |

|---|---|---|---|

| Derivative 1 | 414 | >80% | Not Specified |

| Derivative 2 | Not Specified | >80% | Not Specified |

| Derivative 10 | 597 | Not Specified | 161 |

The excellent fluorescent properties of quinazoline derivatives have led to their successful application in the fabrication of organic light-emitting diodes (OLEDs). Specifically, certain 2,4-disubstituted quinazoline derivatives have been utilized as the active emitting layer in the creation of blue OLEDs. nih.govrsc.org The high quantum yields and thermal stability of these materials contribute to the efficiency and longevity of the devices. The ability to tune the emission color by modifying the chemical structure opens up possibilities for developing a full range of colors for display technologies.

Beyond OLEDs, the sensitivity of the fluorescence of quinazoline derivatives to their local environment makes them suitable for use as molecular sensors. Changes in the fluorescence intensity or wavelength upon interaction with specific analytes can be used for detection and quantification. This application, however, is more extensively discussed in the context of analytical chemistry.

Applications in Analytical Chemistry as Probes or Reagents

The inherent fluorescence of the quinazoline core has been harnessed for the development of chemosensors for the detection of various analytes. These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon binding with the target species.

Quinazoline-based fluorescent chemosensors have demonstrated high selectivity and sensitivity for the detection of metal ions. For instance, a quinazoline-based sensor has been developed for the highly selective recognition of Copper(II) ions in aqueous media, with a detection limit in the micromolar range. The sensing mechanism in this case involves a metal ion-assisted ring-opening of the quinazoline derivative.

Other studies have shown the utility of quinazolinone-derived Schiff bases as colorimetric sensors for Nickel(II) and Zinc(II) ions, and as "turn-on" fluorometric sensors for Zinc(II). These sensors can be crucial for monitoring heavy metal contamination in environmental and biological systems. The development of such probes is an active area of research, with the potential for creating sensors for a wide array of ions and small molecules.

| Quinazoline Derivative Type | Target Analyte | Sensing Mechanism |

|---|---|---|

| 6-phenol-2-yl-(5,6-dihydrobenzimidazo[1,2-c])quinazoline | Copper(II) | Fluorescence quenching |

| Quinazolinone-derived Schiff base | Nickel(II) | Colorimetric detection |

| Quinazolinone-derived Schiff base | Zinc(II) | Colorimetric and "turn-on" fluorometric detection |

Agronomical Applications (e.g., Crop Protection Agents based on Herbicidal Activity)

In the field of agriculture, derivatives of the quinazoline structure, particularly quinazoline-2,4-diones and quinazolin-4(3H)-ones, have been identified as potent herbicides. These compounds act by inhibiting key enzymes in the metabolic pathways of weeds, leading to their demise while exhibiting selectivity towards certain crops.

One of the primary targets for these herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids, which protect chlorophyll (B73375) from photooxidation. A series of novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and shown to possess significant HPPD inhibitory activity. Some of these compounds displayed strong and broad-spectrum post-emergent herbicidal activity at application rates as low as 37.5 grams of active ingredient per hectare, which is superior to some commercial herbicides. Importantly, these compounds have shown good crop safety for maize and wheat.

Another mode of action for quinazolin-4(3H)-one derivatives is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis in grasses. Novel quinazolin-4(3H)-one derivatives based on the aryloxyphenoxypropionate motif have demonstrated excellent pre-emergent herbicidal activity against a range of monocotyledonous weeds, with high safety for crops like rice, wheat, and cotton.

| Derivative Class | Target Enzyme | Mode of Action | Selectivity |

|---|---|---|---|

| Triketone-containing quinazoline-2,4-diones | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Inhibition of carotenoid biosynthesis | Safe for maize and wheat |

| Quinazolin-4(3H)-ones with aryloxyphenoxypropionate motif | Acetyl-CoA carboxylase (ACCase) | Inhibition of fatty acid synthesis | Safe for rice, wheat, and cotton |

Future Directions and Research Challenges for 4,7 Dimethylquinazolin 2 Ol Studies

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4,7-Dimethylquinazolin-2-ol is geared towards methods that are not only efficient in terms of yield and purity but also environmentally benign. Traditional synthetic approaches often involve multi-step processes with harsh reagents and solvents. Modern green chemistry principles are now guiding the development of more sustainable alternatives.

Key advancements in this area include:

Catalyst-Free Synthesis: Researchers are exploring catalyst-free reactions that reduce reliance on potentially toxic and expensive metal catalysts. These methods often utilize microwave irradiation or solvent-free conditions to promote the desired chemical transformations. mdpi.comrsc.org For instance, heating aldehydes and anthranilamides under air can serve as a cheap and effective method for producing quinazolinones.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, increase yields, and enhance the purity of quinazolinone derivatives. nih.govnih.govfrontiersin.org This technique offers a greener alternative to conventional heating methods. nih.govsci-hub.cat

One-Pot Reactions: The development of one-pot, multi-component reactions simplifies the synthetic process by combining several steps into a single operation. This approach improves efficiency and reduces waste.

These sustainable synthetic strategies are pivotal for the cost-effective and environmentally responsible production of this compound, paving the way for its broader investigation and potential commercialization.

Exploration of Novel Biological Targets and Underexplored Mechanistic Pathways

While the broader class of quinazolinones is known for its diverse biological activities, the specific targets and mechanisms of action for this compound remain largely uncharted territory. Future research will need to focus on identifying its precise molecular interactions within biological systems.

Potential avenues of exploration include:

Kinase Inhibition: Many quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. tandfonline.comtandfonline.commdpi.comekb.eg Investigating the effect of this compound on a panel of kinases could reveal novel therapeutic targets.

Multi-Targeting Agents: The development of compounds that can interact with multiple biological targets is a promising strategy for treating complex diseases. nih.gov Given the versatility of the quinazolinone scaffold, this compound could be explored as a multi-target directed ligand.

Underexplored Pathways: Beyond cancer, quinazolinones have shown potential in treating a range of conditions. Future studies should explore the activity of this compound in less-investigated areas such as neurodegenerative diseases or inflammatory disorders. researchgate.net

A deeper understanding of the biological targets and mechanistic pathways of this compound is essential for unlocking its full therapeutic potential.

Advancement of Integrated Computational and Experimental Approaches for Predictive Modeling

The integration of computational modeling with experimental validation is a powerful tool in modern drug discovery and materials science. For this compound, these integrated approaches can accelerate the pace of research and development.

Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of quinazolinone derivatives with their biological activities. scholarsresearchlibrary.comnih.govnih.govrsc.orgfrontiersin.org These models can guide the design of new analogs of this compound with improved potency and selectivity.

Molecular Docking: In silico docking simulations can predict the binding modes of this compound with potential biological targets, providing insights into the molecular basis of its activity. nih.govekb.egekb.eg This information is invaluable for optimizing lead compounds.

Pharmacophore Modeling: This technique can identify the essential structural features required for the biological activity of quinazolinone derivatives, aiding in the design of novel compounds with desired pharmacological profiles. nih.gov

By combining these computational methods with experimental validation, researchers can more efficiently navigate the complex landscape of drug discovery and materials development.

Challenges in Optimizing Selectivity and Potency of Pre-clinical Leads

A critical hurdle in the development of any new therapeutic agent is the optimization of its selectivity and potency. For this compound to advance as a pre-clinical lead, these properties must be meticulously fine-tuned.

The primary challenges include:

Target Selectivity: Achieving high selectivity for the desired biological target while minimizing off-target effects is paramount to reducing potential side effects. This often requires extensive structure-activity relationship (SAR) studies and iterative rounds of chemical synthesis and biological testing.

Potency Enhancement: The initial potency of a hit compound may not be sufficient for therapeutic efficacy. Lead optimization strategies are employed to enhance the compound's binding affinity and biological activity. researchgate.netnih.govnih.gov

Drug-like Properties: Beyond potency and selectivity, a successful drug candidate must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties is a complex, multi-parameter challenge.

Overcoming these challenges will require a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, and computational scientists.

Expansion into New Material Science and Bioimaging Applications

The unique photophysical properties of the quinazolinone scaffold open up exciting possibilities for its application beyond medicine, particularly in the fields of material science and bioimaging. rsc.orgresearchgate.net

Future research in these areas could focus on:

Fluorescent Probes: Quinazolinone derivatives have shown promise as fluorescent probes for detecting various analytes and for cellular imaging. nih.govrsc.orgnih.govacs.org The specific substitution pattern of this compound may impart unique fluorescent properties that could be harnessed for developing novel sensors and imaging agents.

Organic Electronics: The conjugated π-system of the quinazolinone ring makes it a potential candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs). benthamdirect.com Further investigation into the electronic properties of this compound and its derivatives is warranted.

Bioimaging: The development of quinazolinone-based probes for in vivo imaging could provide powerful tools for diagnosing and monitoring diseases. rsc.orgresearchgate.net

The exploration of these non-medical applications could significantly broaden the impact and utility of this compound.

Q & A

Q. Answer :

- Purity : HPLC with C18 columns (retention time vs. standards) or melting point analysis (sharp range ±2°C ).

- Structural confirmation :

Advanced: How do substituent effects on the quinazoline core influence reactivity in cross-coupling reactions?

Answer :

The methyl groups at C4 and C7 positions impose steric hindrance, affecting catalytic efficiency. For example, PdCl2(PPh3)2-mediated Sonogashira coupling of similar compounds requires:

- Optimized conditions : 80°C in THF with Cs2CO3 as base (yields ~78% ).

- Electronic effects : Electron-donating methyl groups may deactivate the ring, necessitating longer reaction times or higher catalyst loading (e.g., 10 mol% Pd ). Comparative studies with unsubstituted quinazolines are recommended.

Advanced: What computational methods support the design of this compound derivatives for targeted bioactivity?

Q. Answer :

- Docking studies : Use software like AutoDock Vina to predict binding to targets (e.g., CDK1 kinase ).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to assess stability/reactivity of tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.